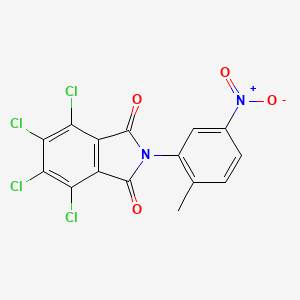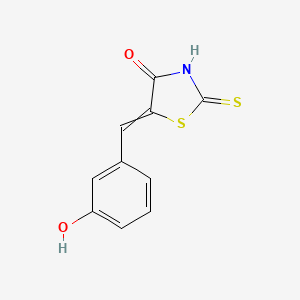![molecular formula C16H19BrN2O5 B12449268 (1R,2S)-2-({2-[(4-bromophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12449268.png)
(1R,2S)-2-({2-[(4-bromophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-{N’-[2-(4-BROMOPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexane ring substituted with a carboxylic acid group and a hydrazinecarbonyl group, which is further substituted with a 4-bromophenoxyacetyl moiety. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-{N’-[2-(4-BROMOPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the 4-bromophenoxyacetyl intermediate: This step involves the reaction of 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-bromophenoxyacetic acid.
Hydrazinecarbonylation: The 4-bromophenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazine derivative.
Cyclohexane-1-carboxylic acid coupling: The hydrazine derivative is coupled with (1R,2S)-cyclohexane-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(1R,2S)-2-{N’-[2-(4-BROMOPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The bromine atom in the 4-bromophenoxy moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
(1R,2S)-2-{N’-[2-(4-BROMOPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1R,2S)-2-{N’-[2-(4-BROMOPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
(1R,2S)-2-{N’-[2-(4-CHLOROPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID: Similar structure with a chlorine atom instead of bromine.
(1R,2S)-2-{N’-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID: Similar structure with a methoxy group instead of bromine.
Uniqueness
The uniqueness of (1R,2S)-2-{N’-[2-(4-BROMOPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID lies in its specific substitution pattern and stereochemistry, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C16H19BrN2O5 |
|---|---|
分子量 |
399.24 g/mol |
IUPAC名 |
(1R,2S)-2-[[[2-(4-bromophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H19BrN2O5/c17-10-5-7-11(8-6-10)24-9-14(20)18-19-15(21)12-3-1-2-4-13(12)16(22)23/h5-8,12-13H,1-4,9H2,(H,18,20)(H,19,21)(H,22,23)/t12-,13+/m0/s1 |
InChIキー |
DBQXLFXCLOGWLZ-QWHCGFSZSA-N |
異性体SMILES |
C1CC[C@H]([C@H](C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Br)C(=O)O |
正規SMILES |
C1CCC(C(C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S)-2-({2-[(4-{[(2-methylphenyl)carbonyl]amino}phenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12449185.png)
![1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one](/img/structure/B12449192.png)
![3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B12449194.png)
![N-[4-(benzyloxy)phenyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12449197.png)
![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B12449202.png)
![N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12449206.png)
![2-[(5-Bromo-2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12449208.png)

![N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12449221.png)
![5,5'-[(4-Fluorophenyl)methanediyl]dipyrimidine-4,6-diol](/img/structure/B12449223.png)

![2,2,2-Trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone](/img/structure/B12449229.png)

![Methyl 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12449237.png)
